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Application Notes
SYBR Green II is a highly sensitive fluorescent dye utilized for the detection of RNA and single-

stranded DNA (ssDNA) in electrophoretic gels.[1][2] Its superior quantum yield and binding

affinity for RNA result in a significantly higher fluorescence enhancement compared to

traditional dyes like ethidium bromide.[1][3] This document provides a detailed comparison of

two common staining methodologies: post-staining and pre-staining, to guide researchers in

selecting the optimal method for their specific application.

The choice between post-staining and pre-staining with SYBR Green II hinges on a trade-off

between sensitivity, accuracy in determining nucleic acid size, and workflow convenience.

Post-staining, the most widely recommended method, involves incubating the gel in a SYBR

Green II solution after electrophoresis. This technique generally yields the highest sensitivity

and does not interfere with the migration of nucleic acids during electrophoresis, ensuring

accurate size determination.[4][5] The low intrinsic fluorescence of SYBR Green II means that

destaining is typically not required, simplifying the protocol.[1][3]

Pre-staining, on the other hand, involves incorporating the dye into the agarose gel and/or the

sample loading buffer before electrophoresis. This method offers a more streamlined workflow

by eliminating the post-electrophoresis staining step. However, it is crucial to be aware of the

potential drawbacks. Pre-staining can affect the mobility of nucleic acids, potentially leading to

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12380428?utm_src=pdf-interest
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07568.pdf
https://www.abpbio.com/wp-content/uploads/2024/06/N105.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07568.pdf
https://www.takara.co.kr/file/manual/pdf/50522.pdf
https://www.biorxiv.org/content/10.1101/568253v1.full.pdf
https://www.biorxiv.org/content/10.1101/568253v2.full.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07568.pdf
https://www.takara.co.kr/file/manual/pdf/50522.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


inaccurate size estimation.[4] Furthermore, there may be a loss of sensitivity due to increased

background fluorescence.[4] Notably, for RNA analysis, loading amounts exceeding 100 ng can

cause a significant band shift when using a pre-staining approach.[2]

Key Considerations for Method Selection:
Sensitivity: Post-staining is generally the more sensitive method, capable of detecting as little

as 100 pg of RNA per band.[1][2]

Accuracy of Size Determination: For applications requiring precise sizing of nucleic acid

fragments, post-staining is the preferred method as it does not alter the migration pattern.[4]

Convenience and Throughput: Pre-staining offers a faster workflow, which may be

advantageous for high-throughput screening applications where absolute sizing accuracy is

less critical.

Downstream Applications: SYBR Green II staining is compatible with downstream

applications such as Northern blotting, provided that 0.1%-0.3% SDS is included in the

prehybridization and hybridization buffers to remove the dye.[1][2] The dye can also be

efficiently removed from RNA by ethanol precipitation.[2]

Quantitative Data Summary
The following table summarizes the key quantitative parameters for post-staining and pre-

staining with SYBR Green II, based on available data.
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Parameter Post-Staining
Pre-Staining (in-
gel)

Pre-Staining (in-
loading buffer)

Detection Limit (RNA)
As low as 100 pg per

band[1][2]

Potentially reduced

sensitivity compared

to post-staining

Potentially reduced

sensitivity compared

to post-staining

Effect on Nucleic Acid

Migration
No discernible effect

Can affect mobility,

especially for smaller

fragments. Significant

band shift with >100

ng of RNA.[2]

Can affect mobility.

Recommended Dye

Dilution

1:5,000 to 1:10,000 in

buffer[2]

1:10,000 in molten

agarose[2]

1:1,000 in loading

buffer (from a 1:100

intermediate dilution)

[3]

Workflow Time

Longer (includes

staining step after

electrophoresis)

Shorter (staining

occurs during

electrophoresis)

Shorter (staining

occurs during

electrophoresis)

Optimal Applications

Accurate sizing, low-

abundance

RNA/ssDNA detection

High-throughput

screening, routine

checks

High-throughput

screening, routine

checks

Experimental Protocols
Protocol 1: Post-Staining of RNA/ssDNA Gels
This protocol is recommended for achieving the highest sensitivity and accuracy in sizing.

Materials:

SYBR Green II RNA Gel Stain (10,000X concentrate in DMSO)

Electrophoresis buffer (e.g., TBE: 89 mM Tris base, 89 mM boric acid, 1 mM EDTA, pH 8.0)

[1]

Staining container (polypropylene is recommended to avoid dye adsorption to glass)
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Protective gloves and lab coat

UV transilluminator or laser-based gel scanner

Procedure:

Perform Electrophoresis: Run the RNA/ssDNA samples on an agarose or polyacrylamide gel

according to standard protocols.

Prepare Staining Solution:

For non-denaturing gels and denaturing polyacrylamide/urea gels, dilute the SYBR Green

II stock solution 1:10,000 in electrophoresis buffer.[2]

For denaturing agarose/formaldehyde gels, a 1:5,000 dilution is recommended.[2]

Ensure the pH of the staining solution is between 7.5 and 8.0 for optimal sensitivity.[1]

Stain the Gel:

Carefully place the gel in the staining container.

Add a sufficient volume of the staining solution to completely submerge the gel.

Protect the container from light by covering it with aluminum foil or placing it in the dark.

Agitate the gel gently on an orbital shaker for 20-40 minutes at room temperature.[1] The

optimal staining time may vary depending on the gel thickness and composition.

Visualize the Gel:

No destaining is required.[1][3]

Visualize the stained gel using a UV transilluminator (300 nm for standard sensitivity, 254

nm epi-illumination for higher sensitivity) or a laser-based gel scanner with appropriate

filters.[1]

Protocol 2: Pre-Staining of Agarose Gels (In-Gel Method)
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This protocol offers a more convenient workflow but may compromise sensitivity and sizing

accuracy.

Materials:

SYBR Green II RNA Gel Stain (10,000X concentrate in DMSO)

Agarose

Electrophoresis buffer

Gel casting equipment

Protective gloves and lab coat

UV transilluminator or laser-based gel scanner

Procedure:

Prepare Agarose Solution: Prepare the molten agarose gel solution as per your standard

protocol.

Add SYBR Green II: Just before casting the gel, add SYBR Green II stock solution to the

molten agarose to a final dilution of 1:10,000 and mix thoroughly.[2] Caution: Do not add the

dye to boiling or near-boiling agarose as high temperatures can damage the dye.

Cast the Gel: Pour the agarose solution containing SYBR Green II into the gel tray and allow

it to solidify.

Perform Electrophoresis: Load your samples and run the gel using your standard protocol.

Visualize the Gel: After electrophoresis, visualize the gel directly on a UV transilluminator or

a laser-based gel scanner.

Protocol 3: Pre-Staining with SYBR Green II in the
Loading Buffer
This method is another convenient pre-staining alternative.
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Materials:

SYBR Green II RNA Gel Stain (10,000X concentrate in DMSO)

Anhydrous DMSO

Sample loading buffer

Protective gloves and lab coat

UV transilluminator or laser-based gel scanner

Procedure:

Prepare Intermediate Dye Dilution: Prepare a 1:100 dilution of the SYBR Green II stock

solution in high-quality anhydrous DMSO. This intermediate dilution can be stored at -20°C

for future use.[3]

Prepare Stained Loading Buffer: Add 1 µL of the 1:100 diluted SYBR Green II to 9-10 µL of

your sample before loading. This results in a final dye concentration of approximately 1:1,000

in the sample.[3]

Perform Electrophoresis: Load the samples containing the dye and run the gel according to

your standard protocol.

Visualize the Gel: After electrophoresis, visualize the gel directly on a UV transilluminator or

a laser-based gel scanner.

Visualizations

Electrophoresis Post-Staining Visualization

Prepare Gel Load Samples Run Electrophoresis Incubate Gel in
SYBR Green II Solution

Visualize on
Transilluminator

Click to download full resolution via product page
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Caption: Post-staining experimental workflow.
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Caption: Pre-staining experimental workflow.

Choose Staining Method

Is accurate sizing critical?

Use Post-Staining

Yes Is high sensitivity crucial?

No

Yes

Consider Pre-Staining

No

Click to download full resolution via product page

Caption: Decision guide for staining method selection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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